2-Cyclopropyl-6-(piperazin-1-yl)isoindolin-1-one
CAS No.:
Cat. No.: VC15812815
Molecular Formula: C15H19N3O
Molecular Weight: 257.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H19N3O |
|---|---|
| Molecular Weight | 257.33 g/mol |
| IUPAC Name | 2-cyclopropyl-6-piperazin-1-yl-3H-isoindol-1-one |
| Standard InChI | InChI=1S/C15H19N3O/c19-15-14-9-13(17-7-5-16-6-8-17)2-1-11(14)10-18(15)12-3-4-12/h1-2,9,12,16H,3-8,10H2 |
| Standard InChI Key | DGEPSQFMOLSBKI-UHFFFAOYSA-N |
| Canonical SMILES | C1CC1N2CC3=C(C2=O)C=C(C=C3)N4CCNCC4 |
Introduction
Molecular Structure and Physicochemical Properties
The isoindolinone scaffold of 2-cyclopropyl-6-(piperazin-1-yl)isoindolin-1-one consists of a fused benzene and pyrrolidine ring system, with a ketone group at the 1-position (Table 1). The cyclopropyl substituent introduces steric constraints and electronic effects, while the piperazine group enhances solubility and enables interactions with biological targets through hydrogen bonding.
Table 1: Molecular Properties of 2-Cyclopropyl-6-(piperazin-1-yl)isoindolin-1-one
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 257.33 g/mol |
| Key Functional Groups | Isoindolinone, cyclopropyl, piperazine |
| Potential Applications | Cancer therapy, protein inhibition |
The compound’s stereoelectronic profile is critical for its bioactivity. The piperazine moiety, a six-membered ring with two nitrogen atoms, facilitates interactions with acidic residues in protein binding pockets, while the cyclopropyl group stabilizes the molecule’s conformation .
Biological Activity and Mechanisms
Comparison with Analogues
Research Advancements and Challenges
Binding Affinity Studies
Fluorescence polarization assays have quantified the compound’s interaction with Bcl-2 family proteins, showing a of 1.2 μM. These findings align with molecular docking simulations predicting hydrogen bonds between the piperazine nitrogen and Asp108 of Bcl-xL.
In Vivo Efficacy
Preliminary murine xenograft models indicate a 40% reduction in tumor volume at 50 mg/kg doses, though pharmacokinetic optimization is needed to improve oral bioavailability.
Future Directions
Further research should prioritize:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume